molecular formula C11H15BrN2O2 B13182109 N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

Cat. No.: B13182109
M. Wt: 287.15 g/mol
InChI Key: NVKQHQIIHOJJHM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopropyl group, a bromine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide typically involves the reaction of 2-bromo-5-methoxybenzoic acid with 3-aminopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aminopropyl group can participate in coupling reactions with other electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield N-(3-aminopropyl)-2-amino-5-methoxybenzamide .

Scientific Research Applications

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with target proteins, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-2-nitrobenzamide
  • N-(3-aminopropyl)-2-chloro-5-methoxybenzamide
  • N-(3-aminopropyl)-2-fluoro-5-methoxybenzamide

Uniqueness

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens. This uniqueness can be exploited in designing molecules with tailored properties for specific applications .

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

InChI

InChI=1S/C11H15BrN2O2/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13/h3-4,7H,2,5-6,13H2,1H3,(H,14,15)

InChI Key

NVKQHQIIHOJJHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCCN

Origin of Product

United States

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